molecular formula C7H10N2O B1295932 5-Amino-2-methoxy-4-picoline CAS No. 6635-91-2

5-Amino-2-methoxy-4-picoline

Cat. No. B1295932
CAS RN: 6635-91-2
M. Wt: 138.17 g/mol
InChI Key: PADDNCJJHROILV-UHFFFAOYSA-N
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Patent
US05620974

Procedure details

A mixture of stannous chloride dihydrate (41 g) and concentrated hydrochloric acid (40 ml) was added slowly to a solution of 2-methoxy-4-methyl-5-nitropyridine (5.1 g) in acetic acid (40 ml), maintaining the temperature below 35° C. The resulting mixture was stirred at room temperature for 2 hours, and then allowed to stand overnight in the refrigerator. The solid was collected and both solid and supernatant were separately basified with a 20% sodium hydroxide solution. The product was extracted with chloroform, combined, dried (anhydrous magnesium sulfate) and concentrated to give 3.9 g of the title compound as a solid, suitable for use in the next reaction.
[Compound]
Name
stannous chloride dihydrate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][N:5]=1>C(O)(=O)C>[NH2:11][C:7]1[C:8]([CH3:10])=[CH:9][C:4]([O:3][CH3:2])=[N:5][CH:6]=1

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
41 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
COC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 35° C
WAIT
Type
WAIT
Details
to stand overnight in the refrigerator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was collected
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=CC(=NC1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.